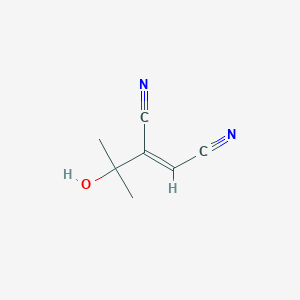
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile is an organic compound with a unique structure that includes a hydroxy group and two nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of an appropriate aldehyde with a nitrile compound in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production with minimal waste. The use of catalysts and advanced purification techniques ensures the quality of the final product.
化学反应分析
Types of Reactions
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in its reactivity and binding to target molecules. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to its observed effects.
相似化合物的比较
Similar Compounds
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile: shares similarities with other nitrile-containing compounds, such as acetonitrile and benzonitrile.
Hydroxy-containing compounds: Similar to compounds like ethanol and phenol, which also contain hydroxy groups.
Uniqueness
- The combination of hydroxy and nitrile groups in this compound makes it unique, providing distinct reactivity and potential applications compared to other compounds with only one of these functional groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
(E)-2-(2-hydroxypropan-2-yl)but-2-enedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-7(2,10)6(5-9)3-4-8/h3,10H,1-2H3/b6-3+ |
InChI 键 |
FWZMJWJQWWXQHF-ZZXKWVIFSA-N |
手性 SMILES |
CC(C)(/C(=C/C#N)/C#N)O |
规范 SMILES |
CC(C)(C(=CC#N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















